molecular formula C7H5BrN2O2 B12331642 1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-bromo-3,7-dihydro-

1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-bromo-3,7-dihydro-

Cat. No.: B12331642
M. Wt: 229.03 g/mol
InChI Key: LYIWACZPHKBIQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-bromo-3,7-dihydro- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a brominated pyridine derivative with a suitable amine can lead to the formation of the desired pyrrolopyridine structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-bromo-3,7-dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different functional groups, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while substitution reactions can introduce a wide range of substituents, leading to structurally diverse compounds .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-bromo-3,7-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-bromo-3,7-dihydro- involves its interaction with specific molecular targets. For instance, certain derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-bromo-3,7-dihydro- stands out due to its bromine substituent, which imparts unique reactivity and potential for further functionalization. This makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds .

Properties

Molecular Formula

C7H5BrN2O2

Molecular Weight

229.03 g/mol

IUPAC Name

4-bromo-3,3a-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione

InChI

InChI=1S/C7H5BrN2O2/c8-4-2-6(12)10-7-3(4)1-5(11)9-7/h2-3H,1H2,(H,9,10,11,12)

InChI Key

LYIWACZPHKBIQF-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=CC(=O)N=C2NC1=O)Br

Origin of Product

United States

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